molecular formula C17H12N2O2S2 B2430846 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide CAS No. 2379994-15-5

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide

Cat. No.: B2430846
CAS No.: 2379994-15-5
M. Wt: 340.42
InChI Key: SFGRDDIQKPCROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide” is a complex organic molecule that contains several interesting functional groups and structural features . It includes a furan ring, a thiophene ring, a benzothiazole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (furan, thiophene, and benzothiazole) and a carboxamide group. These groups could potentially participate in various chemical reactions and could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing similar functional groups can undergo a variety of reactions. For example, the furan and thiophene rings can participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, and the carboxamide group could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Reactivity

Research has delved into the synthesis and reactivity of compounds similar to N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide. Aleksandrov et al. (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and performed electrophilic substitution reactions on a closely related compound, 2-(furan-2-yl)benzo[e][1,3]benzothiazole (Aleksandrov & El’chaninov, 2017). Similarly, Aleksandrov et al. (2021) synthesized and reacted N-(1,3-benzothiazol-6-yl)furan-2-carboxamide (Aleksandrov et al., 2021).

Antitumor Potential

Matiichuk et al. (2020) focused on derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde for antitumor applications, identifying a lead compound with promising results compared to traditional drugs (Matiichuk et al., 2020).

Nematicidal and Antimicrobial Activities

Research by Reddy et al. (2010) synthesized compounds related to this compound, revealing significant nematicidal and antimicrobial activities (Reddy et al., 2010).

QSAR Analysis

Al-Masoudi et al. (2011) conducted a QSAR (Quantitative Structure-Activity Relationship) analysis on new benzothiazoles derived substituted piperazine derivatives, a study relevant to understanding the properties and potential applications of the compound (Al-Masoudi et al., 2011).

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S2/c20-16(17-19-13-4-1-2-6-15(13)23-17)18-9-12-8-11(10-22-12)14-5-3-7-21-14/h1-8,10H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGRDDIQKPCROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.